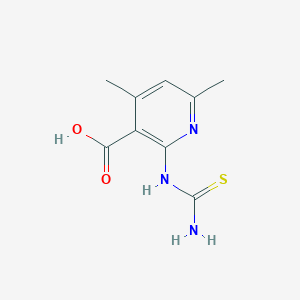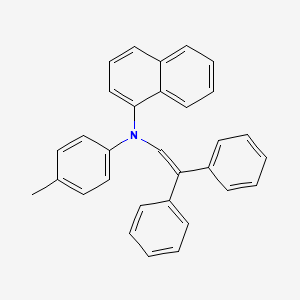
N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine is an organic compound that belongs to the class of aromatic amines This compound features a naphthalene core substituted with a diphenylethenyl group and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where naphthalene is alkylated with 2,2-diphenylethylene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 4-methylphenylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,2-Diphenylethenyl)-N-phenylamine: Lacks the methyl group on the phenyl ring.
N-(2,2-Diphenylethenyl)-N-(4-chlorophenyl)naphthalen-1-amine: Contains a chlorine substituent instead of a methyl group.
N-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)naphthalen-1-amine: Contains a methoxy group instead of a methyl group.
Uniqueness
N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine is unique due to the specific combination of substituents on the naphthalene core, which can influence its chemical reactivity and potential applications. The presence of the methyl group on the phenyl ring can also affect its electronic properties and interactions with other molecules.
Propiedades
Número CAS |
693818-48-3 |
|---|---|
Fórmula molecular |
C31H25N |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-(2,2-diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C31H25N/c1-24-19-21-28(22-20-24)32(31-18-10-16-25-15-8-9-17-29(25)31)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-23H,1H3 |
Clave InChI |
HCQCGOUGJVFCEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)

![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)

![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)
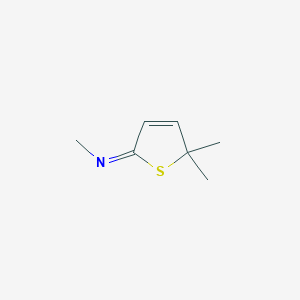
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)
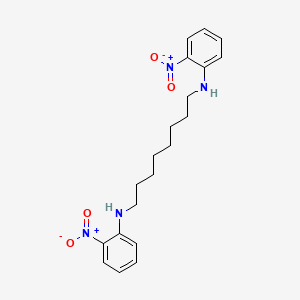
![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)
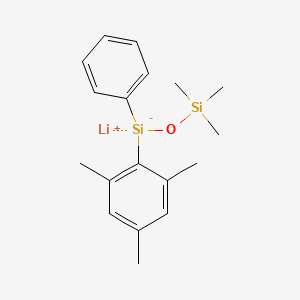
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)
![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)
